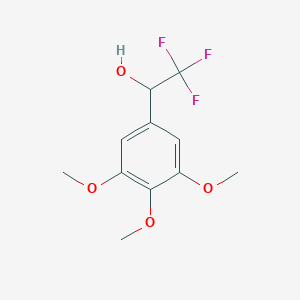
2-(2-Furyl)-1,3-Thiazol-4-carbonsäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves several steps. One approach is to start from carbohydrate-derived 5-substituted-2-furaldehydes and malonic acid . Various organocatalysts can be employed to facilitate the reaction. For instance, piperidinium acetate acts as a catalyst, yielding good to excellent isolated yields of the acrylic acids under solvent-free conditions. The process can be optimized by adjusting reaction parameters .
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including esterification and reduction. Esterification of the 3-(2-furyl)acrylic acids can be achieved using MeSO₃H/SiO₂ as a heterogeneous acid catalyst. Additionally, acid-sensitive functional groups on the furan ring can be esterified using dimethyl carbonate via base-catalyzed transesterification. Furthermore, the olefinic group can be selectively reduced by catalytic hydrogenation using 5%Pd/C as the catalyst .
Wissenschaftliche Forschungsanwendungen
Nachhaltige chemische Bausteine
Die Verbindung kann aus Kohlenhydrat-abgeleiteten 5-substituierten 2-Furaldehyden und Malonsäure unter Verwendung verschiedener Organokatalysatoren synthetisiert werden . Dieser erneuerbare Syntheseprozess hat potenzielle Anwendungen als nachhaltige chemische Bausteine .
Chemische Katalyse
Die Verbindung und ihre Derivate können unter Verwendung chemischer Katalyse synthetisiert werden. Beispielsweise kann Piperidiniumacetat als Katalysator verwendet werden, um unter lösungsmittelfreien Bedingungen gute bis ausgezeichnete isolierte Ausbeuten der Acrylsäuren zu erzielen .
Veresterung
Die substituierten 3-(2-Furyl)acrylsäuren können unter Verwendung von MeSO3H/SiO2 als heterogenem Säure-Katalysator verestert werden . Dieser Prozess kann verwendet werden, um eine Vielzahl von Esterverbindungen für weitere Forschung und Anwendung zu erzeugen.
Reduktion
Die olefinische Gruppe in der Verbindung kann durch katalytische Hydrierung unter Verwendung von 5%Pd/C als Katalysator selektiv reduziert werden . Dieser Prozess kann verwendet werden, um eine Vielzahl von reduzierten Verbindungen für weitere Forschung und Anwendung zu erzeugen.
Antineoplastische Aktivität
Einige Derivate der Verbindung, wie z. B. 2-Furoesäure und 2-Furfylacrylsäure, haben eine potente antineoplastische Aktivität gezeigt . Diese Verbindungen könnten potenziell zur Behandlung verschiedener Krebsarten eingesetzt werden.
Behandlung von Bauchspeicheldrüsenkrebs
Eine chemische Verbindung, die 2-Furoesäure enthält, ein Derivat der Verbindung, hat sich als wirksam bei der Behandlung von Bauchspeicheldrüsenkrebs erwiesen .
Kondensationsreaktionen
Die Verbindung kann an Kondensationsreaktionen, wie z. B. der Knoevenagel-Kondensation, teilnehmen, wenn das aktive α-Wasserstoffatom durch einen Ester, eine Säure oder eine organische Verbindung mit − C ≡ N ersetzt wird . Dies kann verwendet werden, um eine Vielzahl anderer Verbindungen für weitere Forschung und Anwendung zu synthetisieren.
Wirkmechanismus
Target of Action
It’s worth noting that compounds containing a furan ring, such as nitrofurans, have been found to target the protein aldose reductase .
Mode of Action
For instance, some furan derivatives have been shown to inhibit the action of enzymes, thereby disrupting normal cellular processes .
Biochemical Pathways
Furan derivatives have been shown to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
It has been demonstrated that certain furan derivatives exhibit potent activity .
Action Environment
The action, efficacy, and stability of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the presence of other compounds, pH levels, temperature, and other conditions can affect the compound’s action .
Biochemische Analyse
Biochemical Properties
2-(2-Furyl)-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain protein tyrosine phosphatases, which are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins . By inhibiting these enzymes, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can modulate signal transduction pathways and affect cellular processes.
Cellular Effects
The effects of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid on cells are diverse and depend on the cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting protein tyrosine phosphatases, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling events . Additionally, this compound may impact gene expression by modulating transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound’s carboxylic acid group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, leading to enzyme inhibition or activation . Furthermore, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can influence gene expression by interacting with transcription factors and other DNA-binding proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions. Long-term studies have shown that 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can have sustained effects on cellular function, including prolonged inhibition of protein tyrosine phosphatases and alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid in animal models vary with dosage. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At higher doses, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid may exhibit toxic or adverse effects, such as cellular stress, apoptosis, or organ damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific concentration ranges.
Metabolic Pathways
2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain biological activity . The metabolic flux and levels of metabolites can be influenced by the presence of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid, affecting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments and its accumulation in target tissues . The transport and distribution of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid can influence its bioavailability and efficacy in modulating biochemical reactions.
Subcellular Localization
The subcellular localization of 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 2-(2-Furyl)-1,3-thiazole-4-carboxylic acid may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZKFYFRXCTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115299-13-3 | |
| Record name | 2-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

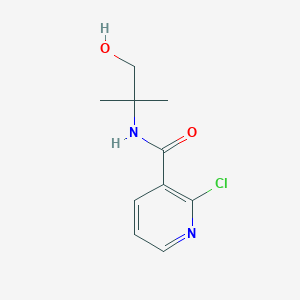
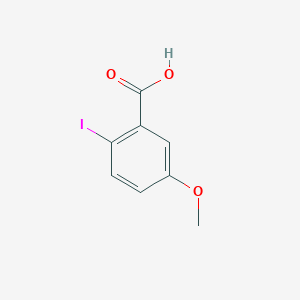
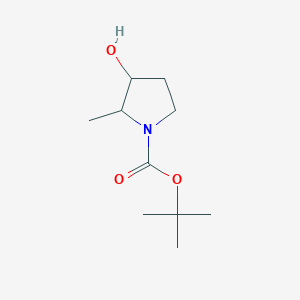

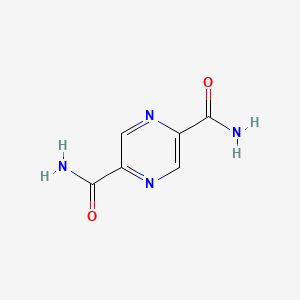
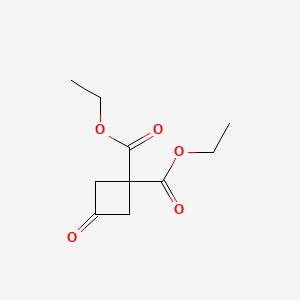

![1-[4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1316995.png)
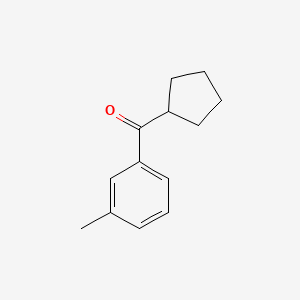
![Imidazo[1,2-a]pyridin-8-amine](/img/structure/B1317003.png)
![2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1317006.png)
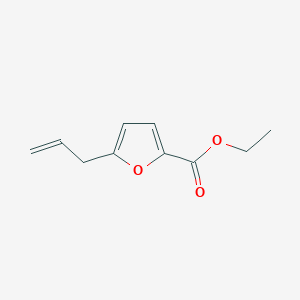
![[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B1317013.png)
